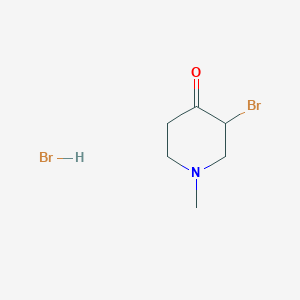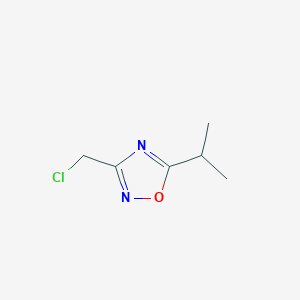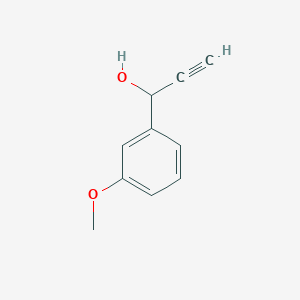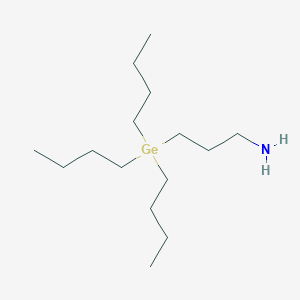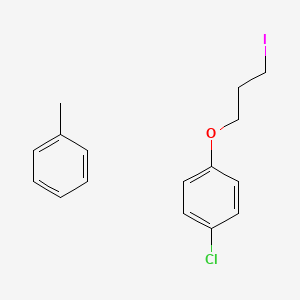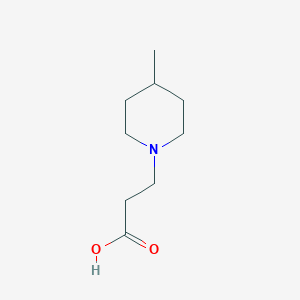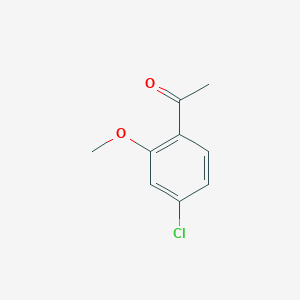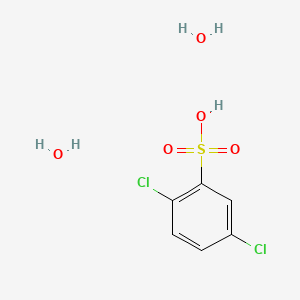
2,5-Dichlorobenzenesulfonic Acid Dihydrate
Overview
Description
2,5-Dichlorobenzenesulfonic Acid Dihydrate is a chemical compound with the CAS Number: 38484-94-5 . It has a molecular weight of 263.1 and its IUPAC name is 2,5-dichlorobenzenesulfonic acid dihydrate . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for 2,5-Dichlorobenzenesulfonic Acid Dihydrate is 1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5 (8)6 (3-4)12 (9,10)11;;/h1-3H, (H,9,10,11);2*1H2 . The InChI key is VPJICTWHRNQYRG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Dichlorobenzenesulfonic Acid Dihydrate has a melting point range of 97.0 to 101.0 °C . It is freely soluble in water and almost transparent in methanol .Scientific Research Applications
Conductance and Potentiometric Studies
2,5-Dichlorobenzenesulfonic acid dihydrate is utilized in conductance and potentiometric studies. Srivastava and Samant (1995) investigated its behavior in a propylene carbonate and ethylene carbonate mixture. Their findings shed light on the conductance behavior of acids in this context, contributing to a better understanding of acid-base reactions and equilibria in non-aqueous media (Srivastava & Samant, 1995).
Crystallographic Studies
The compound's use extends to crystallographic studies, as demonstrated by Liu, Chi, and Wang (2008). They analyzed the structure of a compound containing 4-amino-2,5-dichlorobenzenesulfonate anions, revealing insights into molecular geometries and intermolecular interactions. This research is essential for understanding the structural properties of related compounds (Liu, Chi, & Wang, 2008).
Catalysis in Chemical Synthesis
The role of 2,5-dichlorobenzenesulfonic acid dihydrate in catalysis is highlighted in studies focusing on the conversion of fructose into hydroxymethylfurfural and other chemicals. Wang et al. (2011) used a related catalyst for efficient conversion processes, demonstrating the acid's potential in green chemistry and the production of valuable chemicals from biomass (Wang et al., 2011).
Applications in Luminescent Materials
The acid has been used in the synthesis of luminescent materials, as shown by Yu et al. (2015). Their work involved the creation of Cd(II)-arenesulfonate complexes with unique luminescent properties, important for developing new materials for electronics and photonics (Yu et al., 2015).
Research in Clinical Chemistry
Fossati and Prencipe (2010) explored the application of a related chromogenic system in the enzymatic assay of uric acid, demonstrating the compound's utility in clinical chemistry. This work contributes to the development of more efficient diagnostic methods (Fossati & Prencipe, 2010).
Safety And Hazards
2,5-Dichlorobenzenesulfonic Acid Dihydrate is classified as dangerous. It may cause severe skin burns and eye damage (H314), and may be corrosive to metals (H290) . Precautionary measures include avoiding breathing dusts or mists (P260) . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2,5-dichlorobenzenesulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;;/h1-3H,(H,9,10,11);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJICTWHRNQYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610864 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzenesulfonic Acid Dihydrate | |
CAS RN |
38484-94-5 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



